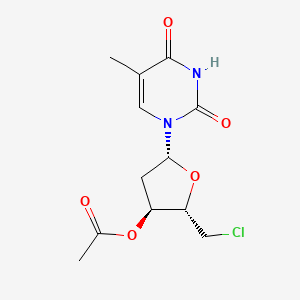![molecular formula C12H18O3 B14471740 Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)
Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-bicyclo[221]heptanyl)-4-oxobutanoate is a compound that features a bicyclic structure, specifically a bicyclo[221]heptane moiety This structure is notable for its rigidity and unique stereochemistry, which can influence the compound’s reactivity and interactions with other molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate typically involves the construction of the bicyclic core followed by the introduction of the ester and ketone functionalities. One common approach is the Diels-Alder reaction, which can be used to form the bicyclo[2.2.1]heptane structure. This reaction involves a diene and a dienophile under thermal or catalytic conditions.
For example, a Diels-Alder reaction between cyclopentadiene and a suitable dienophile can yield a bicyclo[2.2.1]heptane derivative. Subsequent functional group transformations, such as esterification and oxidation, can introduce the methyl ester and ketone groups, respectively.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve scalability.
化学反応の分析
Types of Reactions
Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group can yield a secondary alcohol, while oxidation can produce a carboxylic acid.
科学的研究の応用
Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure can be used to study enzyme-substrate interactions and the effects of molecular rigidity on biological activity.
Industry: It can be used in the production of polymers and other materials that benefit from the rigidity and stability of the bicyclic core.
作用機序
The mechanism by which Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, with the bicyclic structure influencing binding affinity and specificity. The molecular targets and pathways involved can vary, but the rigidity and stereochemistry of the bicyclic core often play a crucial role in its activity.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane: A simpler analog without the ester and ketone functionalities.
2-Methylbicyclo[2.2.1]heptane: A derivative with a methyl group at the 2-position.
Bicyclo[2.2.1]heptane-2-methanol: A compound with a hydroxyl group at the 2-position.
Uniqueness
Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate is unique due to the combination of the bicyclic core with both ester and ketone functionalities. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C12H18O3 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate |
InChI |
InChI=1S/C12H18O3/c1-15-12(14)5-4-11(13)10-7-8-2-3-9(10)6-8/h8-10H,2-7H2,1H3 |
InChIキー |
GIRTWDQEDAUHGX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC(=O)C1CC2CCC1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


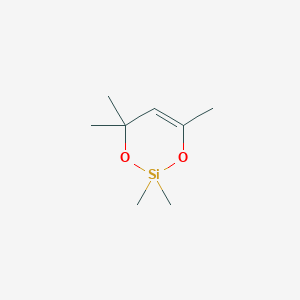
![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)


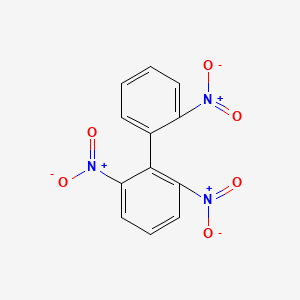

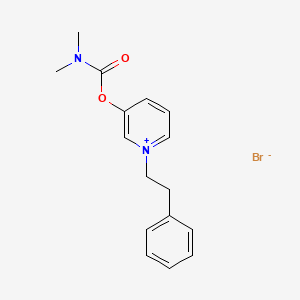
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
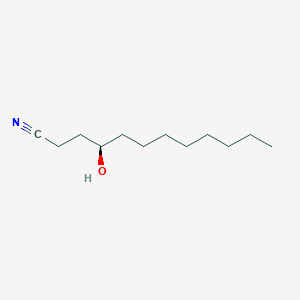
![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)

